molecular formula C16H14N2O2 B12411940 Nlrp3/aim2-IN-3

Nlrp3/aim2-IN-3

Cat. No.: B12411940
M. Wt: 266.29 g/mol
InChI Key: UOBOMCZZCHPHBU-UHFFFAOYSA-N
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Description

Overview of Innate Immune Signaling and Pattern Recognition Receptors

Innate immunity is characterized by its ability to mount a swift and non-specific defense. PRRs are the sentinels of this system, recognizing a wide array of PAMPs and DAMPs. cellsignal.comnih.gov Upon recognition, these receptors initiate signaling pathways that culminate in the production of inflammatory mediators. nih.gov Key families of PRRs include the Toll-like receptors (TLRs), which are membrane-bound, and the cytosolic NOD-like receptors (NLRs) and AIM2-like receptors (ALRs). invivogen.comnih.gov While TLRs primarily sense extracellular or endosomal threats, NLRs and ALRs are crucial for detecting cytosolic dangers, a critical step in inflammasome activation. nih.gov

Structural and Functional Architecture of Inflammasome Complexes

Inflammasomes are high-molecular-weight protein complexes that serve as activation platforms for inflammatory caspases. semanticscholar.orgmdpi.com These complexes typically consist of a sensor protein (an NLR or ALR), an adaptor protein, and an effector pro-caspase. nih.govcusabio.com The assembly is a highly regulated process, often described as a hierarchical series of protein-protein interactions. nih.gov

The NLR family is a diverse group of intracellular sensors characterized by a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and a variable N-terminal protein-protein interaction domain, such as a pyrin domain (PYD) or a caspase activation and recruitment domain (CARD). researchgate.net The NLRP3 inflammasome is the most extensively studied member of this family and is activated by a broad spectrum of stimuli, including microbial toxins, crystalline substances, and endogenous danger signals like ATP. invivogen.comannualreviews.org NLRP3 activation is a two-step process involving a priming signal, often from TLR activation, which upregulates the expression of NLRP3 and pro-inflammatory cytokines, and an activation signal that triggers the assembly of the inflammasome complex. nih.govresearchgate.net

The AIM2 inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from bacteria, viruses, or the host itself. nih.govresearchgate.net AIM2 belongs to the ALR family and is composed of an N-terminal PYD and a C-terminal HIN-200 domain that directly binds to dsDNA. nih.govwikipedia.org This binding event induces a conformational change in AIM2, leading to its oligomerization and the recruitment of the adaptor protein ASC. nih.gov

The Apoptosis-associated Speck-like protein containing a CARD (ASC) is a crucial adaptor protein for most inflammasomes. nih.govpatsnap.com It acts as a bridge, connecting the upstream sensor protein to the downstream effector caspase. annualreviews.orgresearchgate.net ASC contains two key domains: a PYD that interacts with the PYD of sensor proteins like NLRP3 and AIM2, and a CARD that recruits pro-caspase-1. nih.gov Upon recruitment, ASC oligomerizes to form a large, speck-like structure, which serves as a platform for the proximity-induced activation of caspase-1. nih.gov

Mechanisms of Canonical and Non-Canonical Inflammasome Activation

Inflammasome activation can proceed through two distinct pathways: canonical and non-canonical.

Canonical Pathway: This pathway is initiated by the activation of various sensor proteins, such as NLRP3 and AIM2, leading to the assembly of the inflammasome complex and the subsequent activation of caspase-1. researchgate.netresearchgate.net Activated caspase-1 is responsible for the cleavage of pro-inflammatory cytokines and gasdermin D. researchgate.netportlandpress.com

Non-Canonical Pathway: The non-canonical pathway is primarily triggered by the intracellular sensing of lipopolysaccharide (LPS) from Gram-negative bacteria. researchgate.netnih.gov This leads to the activation of caspase-4 and -5 in humans (caspase-11 in mice), which can then cleave gasdermin D to induce pyroptosis. nih.govnih.gov This pathway can also lead to the secondary activation of the NLRP3 inflammasome. nih.gov Caspase-8 has also been implicated in a non-canonical inflammasome pathway. invivogen.com

Downstream Effectors of Inflammasome Activation: Caspases and Cytokines

The activation of inflammasomes culminates in the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway. nih.govnih.gov Activated caspase-1 has two major downstream effects:

Cytokine Maturation: Caspase-1 proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. cusabio.comportlandpress.com These cytokines are potent mediators of inflammation.

Pyroptosis: Caspase-1 also cleaves gasdermin D (GSDMD). frontiersin.org The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. portlandpress.comfrontiersin.org This process facilitates the release of mature cytokines and other cellular contents. portlandpress.com

Nlrp3/aim2-IN-3: A Dual Inhibitor of Inflammasome Activation

Recent research has identified a novel and potent small molecule inhibitor, designated this compound (also referred to as compound 59 or J114), which demonstrates inhibitory activity against both NLRP3 and AIM2 inflammasomes. medchemexpress.comresearchgate.net

Mechanism of Action

This compound exerts its inhibitory effects by disrupting the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. medchemexpress.comresearchgate.net This interference prevents the oligomerization of ASC, a critical step in the assembly and activation of the inflammasome complex. medchemexpress.comresearchgate.net By blocking this assembly, this compound effectively inhibits the downstream activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β. medchemexpress.comresearchgate.net

Specificity and Potency

Studies have shown that this compound exhibits remarkable inhibitory activity against both NLRP3- and AIM2-dependent inflammasome activation in human THP-1 macrophages. medchemexpress.com Importantly, it does not appear to inhibit the NLRC4 inflammasome, indicating a degree of specificity. medchemexpress.com The compound has demonstrated potent inhibition of IL-1β secretion in human cell lines. medchemexpress.com

Interestingly, the activity of this compound shows significant species-specific differences, with much higher potency observed in human-derived cells compared to mouse-derived cells. researchgate.net This highlights the importance of considering species differences in inflammasome regulation and inhibitor development.

Research Findings on this compound

The discovery of this compound stemmed from phenotypic screening aimed at identifying compounds that could inhibit NLRP3-dependent pyroptosis. researchgate.net Through chemical optimization of an initial hit compound, researchers developed this compound, which exhibited significantly improved potency. researchgate.net

Inhibitory Activity of this compound
TargetCell LineAssayIC50 (µM)Reference
NLRP3-dependent pyroptosisTHP-1 macrophagesCell pyroptosis0.077 ± 0.008 medchemexpress.com
NLRP3-dependent IL-1β secretionTHP-1 macrophagesIL-1β release0.098 medchemexpress.comresearchgate.net
NLRP3-dependent IL-1β secretionJ774A.1 (mouse)IL-1β release14.62 researchgate.net
NLRP3-dependent IL-1β secretionBMDMs (mouse)IL-1β release48.98 researchgate.net

The data clearly illustrates the potent inhibitory effect of this compound on NLRP3 inflammasome activation in human cells, as well as the marked difference in potency between human and murine cells. medchemexpress.comresearchgate.net Further mechanistic studies confirmed that the compound disrupts the interaction between NLRP3/AIM2 and ASC, thereby inhibiting ASC oligomerization. medchemexpress.comresearchgate.net This dual inhibitory action and the observed species specificity make this compound a valuable tool for further research into the differential regulation of inflammasomes in humans and mice. researchgate.net

Inflammasomes are critical components of the innate immune system, playing a vital role in host defense. However, their dysregulation is implicated in a wide range of inflammatory diseases. The development of specific inhibitors, such as this compound, provides powerful tools to dissect the intricate mechanisms of inflammasome activation and offers potential therapeutic avenues for inflammasome-driven pathologies. The unique dual-inhibitory nature and species-specific activity of this compound underscore the complexity of inflammasome biology and highlight the need for further investigation into these fundamental immune signaling platforms.

Compound and Protein Nomenclature

NameFull Name
AIM2Absent in Melanoma 2
ASCApoptosis-associated Speck-like Protein Containing a CARD
CARDCaspase Activation and Recruitment Domain
DAMPsDanger-Associated Molecular Patterns
GSDMDGasdermin D
IL-18Interleukin-18
IL-1βInterleukin-1β
LPSLipopolysaccharide
LRRLeucine-Rich Repeat
NACHTNucleotide-binding and Oligomerization Domain
NLRNOD-like Receptor
NLRC4NLR Family CARD Domain-Containing Protein 4
NLRP3NLR Family Pyrin Domain-Containing 3
PAMPsPathogen-Associated Molecular Patterns
PRRsPattern Recognition Receptors
PYDPyrin Domain
TLRsToll-like Receptors

Pathophysiological Roles of Dysregulated Inflammasome Activity

Inflammasomes are critical components of the innate immune system, serving as intracellular multiprotein complexes that detect pathogenic microbes and sterile danger signals. frontiersin.org Their activation leads to the cleavage of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms, and can induce a form of inflammatory cell death known as pyroptosis. nih.govnih.gov While essential for host defense, the activity of inflammasomes is tightly regulated. Dysregulation, leading to either insufficient or excessive activation, is implicated in the pathophysiology of a wide spectrum of human diseases. nih.govnih.gov Two of the most extensively studied inflammasomes, NLRP3 and AIM2, are linked to a diverse array of inflammatory, autoimmune, metabolic, and neurodegenerative disorders when their function is aberrant. nih.gov

The NLRP3 inflammasome is activated by a vast range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.gov Its inappropriate or chronic activation contributes to numerous non-infectious inflammatory conditions. researchgate.net For instance, the deposition of monosodium urate crystals in joints triggers NLRP3 activation, a key event in the inflammatory cascade of gout. mdpi.comnih.gov Similarly, cholesterol crystals in arterial walls can activate the NLRP3 inflammasome, contributing to the progression of atherosclerosis. mdpi.com In the context of metabolic diseases, islet amyloid polypeptide associated with type 2 diabetes is also a known NLRP3 activator. mdpi.com Furthermore, its dysregulation is linked to neurodegenerative diseases like Alzheimer's disease, where beta-amyloid plaques are thought to trigger inflammasome activation, and auto-inflammatory syndromes such as cryopyrin-associated periodic syndromes (CAPS). nih.govmdpi.com

The AIM2 inflammasome is specifically activated by cytosolic double-stranded DNA (dsDNA), which can originate from invading pathogens or from damaged host cells. nih.govmedchemexpress.com This function is crucial for defense against DNA viruses and intracellular bacteria. researchgate.net However, when the AIM2 inflammasome responds to self-DNA released from damaged cells, it can drive the progression of sterile inflammatory and autoimmune diseases. medchemexpress.com For example, AIM2 activation has been implicated in skin conditions like psoriasis, where self-DNA may become accessible to cytosolic sensors. medchemexpress.com It is also associated with systemic lupus erythematosus (SLE), an autoimmune disease characterized by the presence of anti-nuclear antibodies and the release of self-DNA. Dysregulated AIM2 activity is also linked to certain cancers and cardiovascular diseases. medchemexpress.com

The significant overlap and distinct roles of NLRP3 and AIM2 in disease highlight the complexity of inflammasome signaling. Their aberrant activation underscores the necessity for developing targeted therapeutic strategies to modulate their activity in various pathological conditions.

Table 1: Diseases Associated with Dysregulated Inflammasome Activity

Disease CategorySpecific DiseaseAssociated Inflammasome(s)
Metabolic Disorders GoutNLRP3 mdpi.comnih.gov
Type 2 DiabetesNLRP3 mdpi.com
AtherosclerosisNLRP3 mdpi.com
Autoimmune/Autoinflammatory Cryopyrin-Associated Periodic Syndromes (CAPS)NLRP3 nih.gov
Systemic Lupus Erythematosus (SLE)AIM2, NLRP3
PsoriasisAIM2 medchemexpress.com
Inflammatory Bowel Disease (IBD)NLRP3 researchgate.net
Rheumatoid ArthritisNLRP3 mdpi.com
Neurodegenerative Diseases Alzheimer's DiseaseNLRP3 mdpi.com
Other Inflammatory Conditions Silicosis and AsbestosisNLRP3
Age-Related Macular DegenerationNLRP3 mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20)

InChI Key

UOBOMCZZCHPHBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Nlrp3/aim2 in 3: an Inflammasome Pathway Modulator

Rationale for Dual NLRP3 and AIM2 Inflammasome Targeting

Inflammasomes are multiprotein complexes within the innate immune system that play a critical role in initiating inflammatory responses. frontiersin.orgdovepress.com Among the various types of inflammasomes, NLRP3 and AIM2 are particularly significant. NLRP3 responds to a wide array of danger signals, including pathogens and metabolic stressors, while AIM2 is activated by cytosolic double-stranded DNA (dsDNA) from viruses and bacteria. dovepress.comfrontiersin.org

Aberrant activation of both NLRP3 and AIM2 inflammasomes is implicated in the pathogenesis of numerous inflammatory diseases. frontiersin.orgahajournals.org For instance, studies have shown that the activation of both NLRP3 and AIM2 contributes to the development of atherosclerosis, particularly in the context of diabetes. globenewswire.comzyversa.comzyversa.com This has led to the hypothesis that simultaneously inhibiting both of these inflammasomes could offer a more comprehensive therapeutic strategy for certain inflammatory conditions than targeting either one alone. dovepress.com The shared downstream signaling of NLRP3 and AIM2, which involves the adaptor protein ASC and the activation of caspase-1, provides a mechanistic basis for the development of dual inhibitors. frontiersin.orgdovepress.com

Discovery and Initial Characterization of Nlrp3/aim2-IN-3

This compound, also identified as compound 59, was discovered as a potent inhibitor with differential species-specific effects against both NLRP3 and AIM2 inflammasome-dependent pyroptosis. medchemexpress.commedchemexpress.comselleckchem.com Initial characterization revealed its ability to disrupt the interaction between either NLRP3 or AIM2 and the adaptor protein ASC, a crucial step for inflammasome assembly and subsequent activation of inflammatory pathways. medchemexpress.commedchemexpress.commedchemexpress.com This interference with ASC oligomerization effectively blocks the downstream cascade that leads to inflammation. medchemexpress.commedchemexpress.commedchemexpress.com

Specificity Profile of this compound in Inflammasome Inhibition

The inhibitory action of this compound demonstrates a notable degree of specificity, a critical attribute for a potential therapeutic agent.

Selective Inhibition of NLRP3-Dependent Inflammasome Activation

This compound exhibits potent inhibitory activity against the activation of the NLRP3 inflammasome. medchemexpress.commedchemexpress.com In human THP-1 macrophages stimulated with LPS and nigericin (B1684572), the compound showed an IC50 of 0.077 ± 0.008 μM for inhibiting pyroptosis. medchemexpress.commedchemexpress.commedchemexpress.com It also effectively inhibited the release of the pro-inflammatory cytokine IL-1β in these cells with an IC50 of 0.098 μM. medchemexpress.commedchemexpress.com

Selective Inhibition of AIM2-Dependent Inflammasome Activation

The compound also demonstrates remarkable inhibitory activity against AIM2-dependent inflammasome activation in human THP-1 macrophages. medchemexpress.commedchemexpress.com By disrupting the interaction of AIM2 with ASC, it prevents the assembly of the AIM2 inflammasome and subsequent inflammatory responses. medchemexpress.commedchemexpress.commedchemexpress.com

Distinction from NLRC4-Dependent Inflammasome Activation

Crucially, this compound does not inhibit the activation of the NLRC4 inflammasome. medchemexpress.commedchemexpress.com This selectivity is significant because while NLRP3 and AIM2 both rely on the adaptor protein ASC for their function, NLRC4 can activate caspase-1 directly in some instances, making it mechanistically distinct. dovepress.com This specificity suggests that this compound's mechanism of action is tied to the ASC-dependent pathways of NLRP3 and AIM2.

Differential Species-Specific Effects of this compound

A key characteristic of this compound is its differential effects across various species. medchemexpress.commedchemexpress.comselleckchem.com The compound is significantly more potent in human cells compared to murine cells. For instance, its inhibitory effect on IL-1β secretion in human THP-1 macrophages (IC50 of 0.098 μM) is approximately 150-fold more potent than in murine J774A.1 macrophages (IC50 of 14.62 μM) and 500-fold more potent than in murine bone marrow-derived macrophages (BMDMs) (IC50 of 48.98 μM). medchemexpress.commedchemexpress.com Furthermore, this compound shows almost no inhibitory effect on the AIM2 inflammasome-dependent activation of caspase-1 and release of IL-1β in murine J774A.1 cells. medchemexpress.commedchemexpress.com This highlights the importance of considering species-specific differences in the evaluation of this compound.

Cell LineSpeciesInflammasomeMeasurementIC50 (μM)
THP-1 MacrophagesHumanNLRP3Pyroptosis0.077 ± 0.008
THP-1 MacrophagesHumanNLRP3IL-1β Secretion0.098
J774A.1 MacrophagesMurineNLRP3IL-1β Secretion14.62
Bone Marrow-Derived Macrophages (BMDMs)MurineNLRP3IL-1β Secretion48.98
J774A.1 MacrophagesMurineAIM2Caspase-1 activation and IL-1β releaseNo significant inhibition

Molecular Mechanism of Action of Nlrp3/aim2 in 3

Interference with Adaptor Protein Interactions

A primary mechanism of Nlrp3/aim2-IN-3 is its ability to interfere with the crucial interactions between inflammasome sensor proteins and the adaptor protein ASC. medchemexpress.commedchemexpress.com This disruption prevents the initial assembly of the inflammasome complex, a necessary step for its activation.

Disruption of NLRP3-ASC Interaction

The canonical activation of the NLRP3 inflammasome requires the direct binding of the pyrin domain (PYD) of NLRP3 to the PYD of ASC. nih.govmdpi.com This interaction is a critical nucleation event that initiates the assembly of the entire inflammasome platform. nih.gov Research indicates that this compound directly obstructs this interaction. medchemexpress.commedchemexpress.com By preventing the association of NLRP3 with ASC, the compound effectively halts the recruitment of ASC into the forming inflammasome complex, thereby inhibiting its assembly and subsequent activation. This targeted disruption at an early stage of the pathway underscores the inhibitor's efficacy.

Disruption of AIM2-ASC Interaction

Similarly, the activation of the AIM2 inflammasome is contingent upon the recognition of cytosolic double-stranded DNA (dsDNA) by the AIM2 protein, which then recruits ASC via homotypic PYD-PYD interactions. nih.govmdpi.com this compound has been shown to disturb the interaction between AIM2 and ASC. medchemexpress.commedchemexpress.com This action prevents the formation of the AIM2-ASC complex, which is essential for downstream signaling. The ability of this compound to inhibit both NLRP3 and AIM2 inflammasomes points to a mechanism that targets a common component, which is the adaptor protein ASC. medchemexpress.com

Impact on Pro-Caspase-1 Recruitment and Activation

The primary function of the assembled inflammasome, with its ASC speck, is to recruit pro-caspase-1 molecules, bringing them into close proximity to facilitate their auto-activation. nih.govweizmann.ac.il The CARD domain of ASC interacts with the CARD domain of pro-caspase-1, leading to its cleavage and the formation of the active caspase-1 enzyme. nih.gov By inhibiting the formation of the ASC speck, this compound consequently prevents the efficient recruitment of pro-caspase-1. medchemexpress.commedchemexpress.com This lack of a central recruitment platform means that pro-caspase-1 cannot be effectively concentrated and activated. As a result, the compound significantly curtails the generation of active caspase-1, a pivotal enzyme in the inflammatory cascade.

Downregulation of Pro-Inflammatory Cytokine Processing

The ultimate outcome of inflammasome activation is the processing and secretion of potent pro-inflammatory cytokines. Active caspase-1 is responsible for cleaving the precursor forms of these cytokines into their biologically active counterparts.

Attenuation of Interleukin-1 Beta (IL-1β) Maturation and Secretion

One of the most critical substrates of active caspase-1 is pro-interleukin-1β (pro-IL-1β). mdpi.comnih.gov The cleavage of pro-IL-1β by caspase-1 generates the mature and highly inflammatory cytokine IL-1β, which is then secreted from the cell to propagate the inflammatory response. nih.gov Due to its effective inhibition of caspase-1 activation, this compound demonstrates a remarkable ability to suppress the maturation and secretion of IL-1β. medchemexpress.commedchemexpress.com This has been observed in human THP-1 macrophages where the compound potently inhibits IL-1β release following NLRP3 and AIM2 stimulation. medchemexpress.commedchemexpress.com The inhibitory concentration (IC50) for IL-1β secretion in human THP-1 macrophages is notably low, highlighting the compound's potency. medchemexpress.commedchemexpress.com

Cell LineInflammasome StimulantIC50 of this compound for IL-1β SecretionReference
Human THP-1 MacrophagesLPS/Nigericin (B1684572) (NLRP3)0.098 µM medchemexpress.com
Murine J774A.1 MacrophagesNot specified14.62 µM medchemexpress.com
Murine Bone Marrow-Derived Macrophages (BMDMs)Not specified48.98 µM medchemexpress.com

Table 1: Inhibitory Potency of this compound on IL-1β Secretion in Different Cell Lines

Reduction of Interleukin-18 (IL-18) Release

The release of the pro-inflammatory cytokine Interleukin-18 (IL-18) is a downstream consequence of the activation of NLRP3 and AIM2 inflammasomes. The maturation of IL-18 from its precursor, pro-IL-18, is dependent on the enzymatic activity of caspase-1. frontiersin.orgmdpi.com The activation of caspase-1 itself is orchestrated by the assembly of the inflammasome complex, which is initiated by sensor proteins like NLRP3 and AIM2. frontiersin.orgnih.gov This assembly process involves the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which then oligomerizes to form a large signaling platform known as the "ASC speck". nih.govmedchemexpress.com This platform is essential for the recruitment and subsequent auto-activation of pro-caspase-1. frontiersin.orgnih.gov

This compound is a dual inhibitor that targets both the NLRP3 and AIM2 inflammasome pathways. medchemexpress.com Its mechanism of action involves interfering with a critical early step in inflammasome formation. Research findings indicate that this compound disrupts the crucial interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. medchemexpress.com By preventing this association, the compound effectively inhibits the oligomerization of ASC. medchemexpress.com This blockade of ASC speck formation is the pivotal step through which this compound exerts its inhibitory effect. Without the formation of a functional ASC platform, pro-caspase-1 is not activated, and consequently, the proteolytic cleavage of pro-IL-18 into its mature, biologically active form is prevented, leading to a significant reduction in its release. nih.govaai.org

Detailed Research Findings

Experimental data demonstrates the potent, albeit species-specific, inhibitory activity of this compound on inflammasome-dependent cytokine release. While direct data for IL-18 inhibition is often inferred from the inhibition of the upstream mechanism, studies focusing on the closely related cytokine IL-1β, which shares the same caspase-1 dependent maturation and release pathway, provide quantitative insights into the compound's efficacy. nih.govfrontiersin.org

In human THP-1 macrophage cells, this compound shows potent inhibition of NLRP3-dependent IL-1β secretion. medchemexpress.com However, its potency is significantly lower in murine cell lines, indicating differential effects between species. medchemexpress.com This inhibitory action is selective, as the compound does not affect NLRC4-dependent inflammasome activation. medchemexpress.com The table below summarizes the inhibitory concentration (IC₅₀) values from key cellular assays, which reflect the compound's ability to prevent the cytokine release that is mechanistic to both IL-1β and IL-18.

Table 1: Inhibitory Potency of this compound on Caspase-1 Dependent Cytokine Secretion

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against NLRP3 inflammasome-mediated cytokine release in different macrophage cell lines. The data illustrates the compound's varied potency across different species.

Cell LineSpeciesTarget PathwayIC₅₀ (µM)Citation
THP-1HumanNLRP30.098 medchemexpress.com
J774A.1MurineNLRP314.62 medchemexpress.com
BMDMMurineNLRP348.98 medchemexpress.com

BMDM: Bone Marrow-Derived Macrophages

Cellular and Functional Consequences of Nlrp3/aim2 in 3 Activity

Suppression of Pyroptotic Cell Death

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by gasdermin proteins. nih.govijbs.com It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comjci.org The activation of the NLRP3 and AIM2 inflammasomes is a key trigger for this process. researchgate.netnih.gov

Nlrp3/aim2-IN-3 has been shown to be a potent inhibitor of pyroptosis. In studies using human THP-1 macrophage cells stimulated with lipopolysaccharide (LPS) and nigericin (B1684572), a known NLRP3 activator, this compound demonstrated significant inhibitory efficacy against pyroptotic cell death, with a half-maximal inhibitory concentration (IC50) of 0.077 ± 0.008 μM. medchemexpress.commedchemexpress.com This indicates the compound's direct ability to prevent the lytic cell death program downstream of NLRP3 activation. The mechanism involves blocking the activation of caspase-1, which is responsible for cleaving Gasdermin D (GSDMD) to initiate pore formation and cell lysis. nih.govmdpi.com

Modulation of Cellular Inflammatory Responses in Vitro

A notable characteristic of this compound is its differential activity between human and murine cells, highlighting species-specific differences in the regulation of inflammasome pathways. researchgate.net The compound effectively inhibits the release of mature IL-1β, a key inflammatory cytokine processed by active caspase-1, in a manner that is highly dependent on the cell type and species of origin. medchemexpress.commedchemexpress.com

In human THP-1 monocytic cells differentiated into macrophages, this compound exhibits remarkable inhibitory activity. medchemexpress.commedchemexpress.com It effectively blocks NLRP3- and AIM2-dependent activation of caspase-1 and the subsequent release of IL-1β. medchemexpress.comresearchgate.net The compound does not, however, inhibit inflammasome activation dependent on NLRC4, demonstrating its specificity for the NLRP3 and AIM2 pathways. medchemexpress.comresearchgate.net The IC50 value for the inhibition of IL-1β secretion in human THP-1 macrophages is 0.098 μM, underscoring its high potency in this human cell line. medchemexpress.comresearchgate.net

In contrast to its high potency in human cells, this compound is significantly less effective in murine macrophage cell lines. medchemexpress.comresearchgate.net In J774A.1 cells, the IC50 for the inhibition of IL-1β secretion is 14.62 μM, which is approximately 150-fold less potent than in human THP-1 cells. medchemexpress.comresearchgate.net Furthermore, research indicates that this compound has almost no inhibitory effect on the AIM2 inflammasome-dependent activation of caspase-1 and the release of IL-1β in J774A.1 cells. medchemexpress.commedchemexpress.com This suggests a pronounced species-specific difference in the compound's interaction with the AIM2 inflammasome complex.

Studies using primary murine bone marrow-derived macrophages (BMDMs) further confirm the species-specific effects of this compound. medchemexpress.comresearchgate.net The compound's potency is even lower in these primary cells compared to the murine cell line, with an IC50 of 48.98 μM for the inhibition of IL-1β secretion. medchemexpress.comresearchgate.net This value is over 500-fold higher than that observed in human THP-1 macrophages, highlighting a profound difference in the compound's activity between human and mouse immune cells. researchgate.net

Inhibitory Activity (IC50) of this compound on IL-1β Secretion
Cell LineSpeciesCell TypeIC50 (μM)Reference
THP-1 MacrophagesHumanMonocytic Cell Line0.098 medchemexpress.comresearchgate.net
J774A.1 CellsMurineMacrophage Cell Line14.62 medchemexpress.comresearchgate.net
Bone Marrow-Derived Macrophages (BMDMs)MurinePrimary Immune Cells48.98 medchemexpress.comresearchgate.net

Crosstalk with Other Intracellular Signaling Pathways

The inhibition of central inflammatory hubs like the NLRP3 and AIM2 inflammasomes can have broader consequences on other cellular processes due to extensive signaling crosstalk.

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, and it is intricately linked with the regulation of inflammasome activity. frontiersin.orgmdpi.com Autophagy can act as a negative regulator of the NLRP3 inflammasome by clearing away endogenous activators, such as damaged, ROS-producing mitochondria. mdpi.comnih.gov It can also directly target components of the inflammasome, such as ASC, for degradation in autophagosomes, a process that involves the ubiquitin sensor p62. frontiersin.orgnih.gov

Conversely, inflammasome components can modulate autophagy. For instance, NLRP3 has been reported to interact with Beclin 1, a key protein in the initiation of autophagy, potentially regulating the process. frontiersin.orgmdpi.com Furthermore, some studies in J774A.1 cells have shown that silencing the AIM2 protein can induce autophagy following infection. asm.org

Given that this compound potently inhibits NLRP3 and AIM2 activation by preventing ASC oligomerization, medchemexpress.comresearchgate.net it is plausible that the compound indirectly influences the regulatory balance between inflammasomes and autophagy. By blocking NLRP3 and AIM2 signaling, this compound could potentially alter the autophagic response that is normally modulated by these inflammasome pathways. However, direct studies on the effect of this compound itself on autophagy have not been reported.

Influence on Nuclear Factor Kappa B (NF-κB) Signaling

The activation of the NLRP3 inflammasome is a two-step process, where the initial "priming" signal is crucial for the transcription of key inflammasome components. This priming stage is predominantly mediated by the Nuclear Factor Kappa B (NF-κB) signaling pathway nih.govresearchgate.net. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of the NF-κB cascade. This results in the translocation of NF-κB into the nucleus, where it drives the expression of NLRP3 and pro-IL-1β genes nih.gov. Similarly, NF-κB signaling has been shown to regulate the activation of the AIM2 inflammasome under various inflammatory conditions.

The chemical compound this compound, also known as J114, functions downstream of this NF-κB-mediated priming step researchgate.netnih.gov. Research on this inhibitor typically involves priming cells, such as human THP-1 macrophages, with an NF-κB activator like lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β. Only after this priming does the introduction of this compound, followed by an activation signal (e.g., nigericin), demonstrate the compound's inhibitory effects nih.gov.

This experimental design indicates that this compound does not directly interfere with the NF-κB signaling pathway itself but rather blocks a subsequent event. Its mechanism involves disrupting the interaction between the inflammasome sensor (NLRP3 or AIM2) and the adaptor protein ASC, thereby preventing ASC oligomerization, which is essential for inflammasome assembly and caspase-1 activation researchgate.netnih.gov. Therefore, while NF-κB signaling is a critical upstream event for the activation of the inflammasomes targeted by this compound, the compound's activity is focused on the inflammasome machinery itself, not on the NF-κB pathway.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are also implicated in the upstream regulation of inflammasome activation medchemexpress.com. These pathways can contribute to the priming process, often working in concert with NF-κB to regulate the expression of inflammasome components and proinflammatory cytokines. For instance, some studies have linked the p38/MAPK signaling cascade to the activation of the AIM2 inflammasome.

The inhibitory action of this compound occurs downstream of these initial signaling cascades. The primary mechanism of the compound is to prevent the assembly of the inflammasome complex by blocking the recruitment of the ASC adaptor protein researchgate.netnih.gov. Current research on this compound has not shown direct modulation of MAPK pathway components. The compound's effectiveness is observed when added after the initial priming phase, which involves both NF-κB and MAPK activation, suggesting its target is not within these upstream pathways but at the point of inflammasome construction.

Association with Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) serve as a significant activation signal (Signal 2) for the NLRP3 inflammasome nih.gov. Various stimuli that trigger NLRP3, such as ATP and particulate matter, are believed to lead to the production of mitochondrial ROS, which in turn facilitates the assembly and activation of the NLRP3 inflammasome selleckchem.com.

The compound this compound is not characterized as a direct modulator or scavenger of ROS. Its mechanism of action is to inhibit the assembly of the NLRP3 and AIM2 inflammasomes by preventing ASC oligomerization nih.gov. This action is downstream of the ROS signal. In experimental models, NLRP3 activators that function through ROS production are used to trigger the inflammasome, and this compound is then shown to block the subsequent IL-1β release and pyroptosis nih.govmedchemexpress.com. This implies that the compound does not prevent the generation of ROS but rather renders the cell unable to respond to the ROS signal in the context of inflammasome activation. Other specific NLRP3 inhibitors have been shown to act without affecting upstream events like ROS generation, further supporting the model that direct inflammasome inhibitors and ROS modulators are functionally distinct researchgate.net.

The inhibitory potency of this compound on pyroptosis and cytokine release has been quantified in different cell types, highlighting a notable species-specific difference.

Table 1: Inhibitory Activity of this compound on Pyroptosis

Cell Line Stimulus IC₅₀ (µM) Source
THP-1 Macrophages (Human) LPS/Nigericin 0.077 ± 0.008 researchgate.netnih.gov

Table 2: Species-Specific Inhibition of IL-1β Secretion by this compound

Cell Type Species IC₅₀ (µM) Source
THP-1 Macrophages Human 0.098 nih.gov
J774A.1 Macrophages Mouse 14.62 nih.gov
Bone Marrow-Derived Macrophages (BMDMs) Mouse 48.98 nih.gov

Pre Clinical Research Applications of Nlrp3/aim2 in 3 in Disease Models

Evaluation in Models of Metabolic Inflammation

Persistent hyperglycemia-mediated metabolic inflammation is a critical factor in the development of microvascular complications in Type 2 Diabetes Mellitus (T2DM). researchgate.net The NLRP3 and AIM2 inflammasomes are recognized as key regulators of this process. juw.edu.pk

Atherosclerosis in Diabetic Animal Models

Atherosclerosis, a chronic inflammatory condition marked by plaque buildup in arteries, is notably accelerated in individuals with diabetes. globenewswire.com Pre-clinical studies using mouse models of type 1 diabetes have demonstrated that the activation of both AIM2 and NLRP3 inflammasomes is crucial for the development of atherosclerotic lesions. globenewswire.comnih.gov In these models, diabetic animals showed signs of inflammasome activation, including elevated plasma levels of IL-1β and IL-18. globenewswire.comnih.gov

Research has shown that in diabetic mice, hematopoietic deficiencies of NLRP3, AIM2, or the pyroptosis executioner protein Gasdermin D (GSDMD) resulted in smaller atherosclerotic lesions. nih.govnih.gov This indicates that the activation of NLRP3 and AIM2 inflammasomes contributes significantly to the development of atherosclerosis in the context of diabetes. globenewswire.com These findings are consistent with other studies where deficiencies in essential inflammasome components protected against atherosclerosis. globenewswire.com However, while hematopoietic GSDMD deficiency reduced lesion size, it did not prevent the expansion of the necrotic core in advanced lesions, suggesting that macrophage pyroptosis is not the sole driver of this specific feature of advanced atherosclerosis in diabetic models. nih.govnih.gov

Interactive Data Table: Key Findings in Atherosclerosis Models

ModelKey FindingImplication
Mouse models of type 1 diabetesDiabetic mice with NLRP3 and/or AIM2 deficiency had smaller aortic lesion sizes. globenewswire.comNLRP3 and AIM2 inflammasome activation is a key contributor to the development of atherosclerotic lesions in diabetes. globenewswire.comnih.gov
LDL receptor-deficient diabetic mouse modelsHematopoietic deletions of NLRP3, AIM2, or GSDMD led to reduced atherosclerotic lesion size. nih.govnih.govTargeting hematopoietic inflammasome pathways could be a therapeutic strategy for diabetic atherosclerosis.
Streptozotocin-induced diabetic mouse modelHematopoietic deficiency in NLRP3 and AIM2 did not reduce necrotic core area in advanced lesions. researchgate.netNecrotic core expansion in diabetic atherosclerosis may be independent of macrophage pyroptosis. nih.govresearchgate.net

Diabetic Neuro- and Nephropathy in Animal Models

Chronic low-grade inflammation driven by the hyperactivation of NLRP3 and AIM2 inflammasomes plays a significant role in the pathophysiology of microvascular complications in T2DM, such as diabetic neuropathy and nephropathy. researchgate.netjuw.edu.pk

A study investigating a potent PTP1B inhibitor isolated from Dodonaea viscosa highlighted its ability to ameliorate diabetic inflammation by targeting NLRP3 and AIM2 inflammasome activation. juw.edu.pknih.gov In a streptozotocin (B1681764) (STZ) and high-fat diet (HFD)-induced T2D mouse model, this compound demonstrated anti-inflammatory properties. juw.edu.pknih.gov The treatment led to a significant reduction in the expression of inflammasome complexes and downstream pro-inflammatory cytokines. researchgate.netjuw.edu.pk Furthermore, it reduced pyroptotic and apoptotic flux while inducing protective autophagy. researchgate.net These findings suggest that inhibiting the NLRP3-AIM2 inflammasome axis can mitigate the mitochondrial and endoplasmic reticulum stress-associated inflammation seen in diabetic neuro- and nephropathy. researchgate.netjuw.edu.pk

Role in Infectious Disease Pathogenesis Models

Inflammasomes are critical components of the innate immune system's response to pathogens. The NLRP3 and AIM2 inflammasomes, in particular, have been implicated in the host response to several bacterial infections.

Modulation of Host Response in Bacterial Infection Models (e.g., Mycobacterium tuberculosis, Brucella abortus)

Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb) infection is known to trigger the activation of both NLRP3 and AIM2 inflammasomes in vitro. mdpi.com This activation is a crucial first line of defense, leading to the production of IL-1β and subsequent inflammatory responses. asm.org Studies have shown that Mtb can induce pyroptosis in macrophages, a process that can lead to tissue damage and promote the spread of the bacteria. asm.org

In an in vitro Mtb-infected macrophage model, the natural compound baicalein (B1667712) was found to inhibit pyroptosis by downregulating the assembly of both AIM2 and NLRP3 inflammasomes and promoting autophagy. asm.org This suggests that targeting these inflammasomes could be a viable host-directed therapy for tuberculosis. asm.org While in vitro studies consistently show the activation of NLRP3 by Mtb, its role in vivo appears more complex, with some studies suggesting it is dispensable for controlling the infection. mdpi.comresearchgate.net In contrast, AIM2 has been shown to be important for restricting Mtb replication both in vitro and in vivo. mdpi.com

Brucella abortus

The NLRP3 and AIM2 inflammasomes are the best-described inflammasomes involved in the host response to Brucella infections. mdpi.com In mouse models, the NLRP3 inflammasome contributes to host survival and reduced bacterial load through the secretion of inflammatory cytokines. mdpi.com Both AIM2 and NLRP3 are critical for the production of IL-1β in glial cells infected with B. abortus. aai.org Mice with deficiencies in AIM2, NLRP3, or the adaptor protein ASC were more susceptible to B. abortus infection, indicating that multiple ASC-dependent inflammasomes are involved in attenuating Brucella pathogenesis. frontiersin.org

Interestingly, while crucial for controlling systemic infection, AIM2 and NLRP3 were found to be dispensable for controlling Brucella joint burdens, a common complication of brucellosis. frontiersin.orgasm.org However, inflammasome activation and the subsequent production of IL-1β are implicated in the liver fibrosis seen in B. abortus infection. frontiersin.org Infection of hepatic stellate cells with B. abortus triggers AIM2 and NLRP3 inflammasome activation, leading to IL-1β secretion and a profibrotic response. frontiersin.org

Implications in Neuroinflammation and Neurodegenerative Disease Research (Mechanistic Insights from Pre-clinical Models)

Neuroinflammation is a key contributor to the progression of several neurodegenerative diseases, and the NLRP3 inflammasome is a major driver of this process. biospective.comfrontiersin.org Abnormal protein aggregation, a hallmark of many of these diseases, can activate microglial cells and trigger the NLRP3 pathway, leading to the release of pro-inflammatory cytokines and subsequent neurodegeneration. frontiersin.orgresearchgate.net

While much of the research has focused on NLRP3, there is growing evidence for the involvement of other inflammasomes, including AIM2. biospective.comembopress.org In mouse models of Alzheimer's disease (AD), AIM2 expression is upregulated, and its knockout has been shown to improve cognitive function. biospective.com The AIM2 inflammasome has also been found to increase Aβ deposition and microglia activation in transgenic AD mouse models. embopress.org Similarly, in glial cells, both NLRP3 and AIM2 are required for inflammasome activation and IL-1β secretion in response to infection. aai.org This suggests that targeting both NLRP3 and AIM2 could be a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory conditions. biospective.com

Contribution to Research on Bone and Periodontal Inflammatory Processes (e.g., Peri-implantitis)

Inflammasome activation is a primary trigger of the inflammatory processes that lead to the destruction of supporting tissues around teeth and dental implants, as seen in periodontitis and peri-implantitis. nih.govoup.com Both NLRP3 and AIM2 inflammasomes are upregulated in the gingival tissues of patients with periodontitis. medsci.org

In the context of peri-implantitis, research has shown that bacterial components can induce the expression of both NLRP3 and AIM2 inflammasomes in human alveolar bone-derived mesenchymal stromal cells, leading to increased secretion of active IL-1β and pyroptosis. oup.comoup.com Interestingly, the presence of titanium ions, released from the implant surface, further increases NLRP3 expression while reducing AIM2 expression. nih.govoup.com This combined action of bacterial and metallic components may lead to a more acute inflammatory process in peri-implantitis due to the heightened activation of the NLRP3 inflammasome. nih.govoup.com Studies using a mouse model of periodontitis induced by Porphyromonas gingivalis have also shown that this bacterium activates both NLRP3 and AIM2 inflammasomes, leading to the release of pro-inflammatory cytokines and subsequent alveolar bone loss. mdpi.com These findings highlight the potential of targeting the NLRP3 and AIM2 pathways for therapeutic intervention in inflammatory bone and periodontal diseases. nih.govmdpi.com

Methodologies Employed in the Study of Nlrp3/aim2 in 3

In Vitro Experimental Approaches

Cell Culture Stimulation and Treatment Protocols

The study of Nlrp3/aim2-IN-3 has predominantly involved the use of specific immune cell lines to model inflammasome activation. Human monocytic cell lines, such as THP-1, and murine macrophage cell lines like J774A.1, are commonly employed. medchemexpress.comasm.org Additionally, primary cells like bone marrow-derived macrophages (BMDMs) from mice are used to provide a more physiologically relevant model. researchgate.net

A two-step process is typically used to induce inflammasome activation in these cells. mdpi.com The "priming" step involves treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to upregulate the expression of inflammasome components like pro-IL-1β and NLRP3. frontiersin.orgnih.govfrontiersin.org The second "activation" step involves introducing a specific stimulus to trigger the assembly and activation of the inflammasome complex.

Common activators for the NLRP3 inflammasome include nigericin (B1684572) and adenosine (B11128) triphosphate (ATP). medchemexpress.comfrontiersin.org For the AIM2 inflammasome, which senses cytosolic double-stranded DNA (dsDNA), a synthetic dsDNA analog like poly(dA:dT) is transfected into the cells. frontiersin.orgnih.gov To investigate the specificity of this compound, researchers also activate other inflammasomes, such as the NLRC4 inflammasome, using stimuli like flagellin. medchemexpress.comfrontiersin.org

In these experimental setups, this compound is typically added to the cell culture before the activation stimulus to assess its inhibitory potential. plos.org

Table 1: Cell Lines and Stimulation Protocols

Cell TypePriming SignalNLRP3 ActivatorAIM2 ActivatorNLRC4 ActivatorReference
Human THP-1 MacrophagesLPSNigericin, ATPPoly(dA:dT)Flagellin medchemexpress.comfrontiersin.org
Murine J774A.1 MacrophagesLPSNigericinPoly(dA:dT)Not Specified medchemexpress.comasm.org
Murine Bone Marrow-Derived Macrophages (BMDMs)LPSATP, Nigericin, MSUPoly(dA:dT)Not Specified researchgate.netfrontiersin.org

Biochemical Analysis of Inflammasome Components and Activity

A key event in inflammasome activation is the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. The activity of caspase-1 is a direct indicator of inflammasome function. Studies on this compound have shown that the compound inhibits the activation of caspase-1 in a dose-dependent manner in human THP-1 macrophages stimulated for either NLRP3 or AIM2. medchemexpress.complos.org This is often visualized by detecting the cleaved p20 subunit of caspase-1 in cell supernatants via Western blot. plos.org The inhibitory effect of this compound on caspase-1 activation is specific, as it does not affect NLRC4-dependent caspase-1 activation. medchemexpress.com

Activated caspase-1 cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secreted forms. nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method used to quantify the concentration of these secreted cytokines in the cell culture supernatant. Research has demonstrated that this compound potently inhibits the release of IL-1β from human THP-1 macrophages with a half-maximal inhibitory concentration (IC50) of 0.098 µM. medchemexpress.comresearchgate.net Interestingly, its inhibitory effect is significantly less potent in murine cells, highlighting a species-specific difference. researchgate.net

Table 2: Inhibitory Activity of this compound on IL-1β Secretion

Cell LineIC50 for IL-1β Inhibition (µM)Reference
Human THP-1 Macrophages0.098 medchemexpress.comresearchgate.net
Murine J774A.1 Macrophages14.62 researchgate.net
Murine Bone Marrow-Derived Macrophages (BMDMs)48.98 researchgate.net

To understand the molecular mechanism of inhibition, researchers have employed Western blotting and co-immunoprecipitation techniques. Western blotting is used to analyze the expression levels of various inflammasome components, such as NLRP3, AIM2, and ASC (Apoptosis-associated speck-like protein containing a CARD), within the cell lysates. asm.orgnih.gov

Co-immunoprecipitation experiments have been crucial in demonstrating that this compound interferes with the assembly of the inflammasome complex. asm.org These studies have shown that the compound disrupts the interaction between the sensor proteins (NLRP3 or AIM2) and the adaptor protein ASC. medchemexpress.comresearchgate.net Furthermore, by analyzing cross-linked cell pellets, it has been observed that this compound inhibits the oligomerization of ASC, a critical step for the recruitment and activation of pro-caspase-1. medchemexpress.comresearchgate.netplos.org

Inflammasome activation can lead to a form of inflammatory programmed cell death known as pyroptosis, which is characterized by cell lysis and the release of cellular contents. nih.govspringernature.com A common method to quantify pyroptosis is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture supernatant upon loss of membrane integrity. nih.govspringernature.comresearchgate.net Studies have shown that this compound effectively inhibits pyroptosis in LPS/nigericin-stimulated THP-1 macrophages, with an IC50 value of 0.077 ± 0.008 μM. medchemexpress.com This indicates that the compound not only blocks cytokine release but also protects the cells from inflammasome-mediated death.

Genetic Manipulation Techniques for Inflammasome Pathway Studies

Genetic manipulation techniques are pivotal in dissecting the specific targets and downstream effects of inhibitors within complex signaling cascades like the inflammasome pathway.

Application of Small Interfering RNA (siRNA)

Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression, allowing researchers to probe the function of specific proteins. In the context of inflammasome research, siRNA can be used to knock down the expression of components like NLRP3, AIM2, ASC, or caspase-1. While the direct application of siRNA in published studies specifically investigating this compound is not extensively documented in the available literature, this methodology is a standard approach to validate the on-target effects of such inhibitors. For instance, a study investigating the anti-inflammatory effects of another molecule, Inclisiran, utilized its siRNA nature to inhibit the transcription of PCSK9 and subsequently reduce the levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18. medchemexpress.com This highlights the utility of siRNA in confirming the role of specific genes within the pathway being targeted.

CRISPR/Cas9 Gene Editing for Inflammasome Component Knockout

The CRISPR/Cas9 system offers a precise and permanent method for gene editing, including the creation of knockout cell lines or animal models that lack a specific inflammasome component. This technique is invaluable for definitively establishing the necessity of a particular protein for a biological process. While specific studies detailing the use of CRISPR/Cas9 to evaluate this compound are not prominent in the searched literature, the approach is fundamental to the field. For example, research on other agents has utilized THP-1 cells with a knockout of the adaptor protein ASC (THP1-KO-ASC) to demonstrate that the release of IL-1β is dependent on the ASC signaling pathway. frontiersin.org Such a model would be instrumental in confirming that the inhibitory action of this compound is indeed mediated through the targeted NLRP3 and AIM2 inflammasomes by observing a diminished or absent effect in knockout cells.

In Vivo Pre-clinical Model Systems (Non-human)

To understand the physiological effects of this compound in a complex biological system, researchers have employed non-human, in vivo models.

Design and Execution of Animal Studies

A significant preclinical evaluation of this compound was conducted using a psoriasis-like mouse model. selleckchem.com The study utilized an Imiquimod (IMQ)-induced psoriasis model, which is relevant as IMQ activates both NLRP3 and AIM2 inflammasomes, the direct targets of the inhibitor. selleckchem.com In this model, the compound, formulated into a sprayable polymeric scaffold containing nanorods, was topically applied to the psoriatic skin of the mice. selleckchem.com This approach allows for localized delivery of the inhibitor to the site of inflammation.

Histopathological and Molecular Evaluation of Tissue Responses

Following the in vivo application of this compound, a detailed analysis of the tissue response was performed to assess the compound's efficacy.

Histopathological Evaluation: Skin specimens from the psoriasis-like mouse model were subjected to histopathological examination. selleckchem.com This involved staining thin tissue sections with hematoxylin-eosin (H&E) to observe general tissue morphology and inflammatory cell infiltration. selleckchem.com Additionally, immunohistochemical staining was performed for specific markers:

Ki-67: A marker for cellular proliferation, which is typically elevated in psoriatic lesions. selleckchem.com

CD31: A marker for endothelial cells, used to assess angiogenesis, another feature of psoriasis. selleckchem.com

Molecular Evaluation: The molecular impact of this compound was assessed by measuring the RNA levels of key genes involved in the inflammasome pathway and psoriasis pathogenesis. The compound, delivered via a nanorod scaffold, was found to significantly inhibit the expression of several critical molecules in the psoriatic skin compared to the control group. selleckchem.comresearchgate.net

Emerging Research Perspectives and Future Directions for Nlrp3/aim2 in 3 Research

Elucidating Novel Biological Contexts and Specific Cell Type Responses

Future research on Nlrp3/aim2-IN-3 will likely focus on understanding its effects in a wider range of biological settings and on various cell types beyond the initial characterizations. The compound has demonstrated differential, species-specific effects and varying potency across different cell lines. medchemexpress.com For instance, it shows high efficacy in human THP-1 macrophages but is significantly less potent in murine J774A.1 and bone marrow-derived macrophages (BMDMs). medchemexpress.com

Key areas for future investigation include:

Immune and Non-Immune Cells: While initial studies have centered on macrophages, NLRP3 is also expressed in other myeloid cells, neurons, muscle cells, and endocrine cells. medchemexpress.commdpi.com Investigating the activity of this compound in these cell types, as well as in mesenchymal stromal cells which also express inflammasome components, could reveal new therapeutic applications. oup.com

Specific Disease Models: The dual inhibition of NLRP3 and AIM2 makes this compound particularly relevant for complex inflammatory diseases where both pathways may be active. Research could explore its efficacy in models of neurobrucellosis, where both NLRP3 and AIM2 are activated in glial cells, or in skin conditions like psoriasis. researchgate.netnih.gov

Inflammasome-Independent Functions: NLRP3 has been shown to have functions independent of the inflammasome complex, such as acting as a transcription factor to regulate T H2 cell polarization. mdpi.com A significant future direction is to determine whether this compound affects these non-canonical roles, which could have long-term immunological consequences.

Cell Line/TypeReported IC50 for IL-1β SecretionSpeciesReference
THP-1 Macrophages0.098 µMHuman medchemexpress.com
J774A.1 Macrophages14.62 µMMurine medchemexpress.com
BMDMs48.98 µMMurine medchemexpress.com

Advanced Structural and Biophysical Characterization of Inhibitor-Target Interactions

A primary mechanism of this compound is the disruption of the NLRP3/AIM2 interaction with the adaptor protein ASC, which prevents ASC oligomerization. medchemexpress.com However, the precise molecular details of this inhibition remain a critical area for future exploration. Advanced structural and biophysical studies are needed to fully characterize these interactions.

Future research should aim to:

Determine High-Resolution Structures: Techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could be employed to solve the three-dimensional structure of this compound in complex with its target proteins. Understanding how the inhibitor binds to the Pyrin domains (PYDs) of NLRP3, AIM2, or ASC would provide invaluable insight for structure-based drug design. nih.govnih.gov

Biophysical Binding Assays: Quantitative methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to precisely measure the binding affinities and thermodynamics of the inhibitor's interaction with individual inflammasome components.

Computational Modeling: Molecular docking and dynamic simulations can complement experimental data to predict binding modes and identify key residues involved in the interaction, guiding the development of next-generation inhibitors with improved potency and specificity.

Development of Novel Research Tools and Methodologies Utilizing this compound

Beyond its therapeutic potential, the specific inhibitory profile of this compound makes it a valuable chemical probe for basic research. Its ability to inhibit NLRP3 and AIM2 without affecting NLRC4 allows scientists to dissect the specific roles of these inflammasome pathways in various cellular processes and disease models. medchemexpress.com

Future applications could include:

Pathway Dissection: Using this compound to treat cells or animal models can help researchers determine whether a specific inflammatory phenotype is driven by NLRP3/AIM2-dependent pathways or by other inflammasomes like NLRC4.

Novel Delivery Systems: The compound can be incorporated into advanced drug delivery systems to enhance its therapeutic index. For example, research has demonstrated the development of nanorods loaded with this compound for localized delivery to phagocytic macrophages in a mouse model of psoriasis, showcasing a novel methodological application. researchgate.net

Diagnostic Probes: With further modification, this compound could serve as a scaffold for developing imaging agents or diagnostic tools to detect sites of active NLRP3/AIM2 inflammasome formation in tissues.

Unexplored Downstream Signaling Pathways and Long-Term Cellular Effects

The immediate downstream consequences of this compound action are the inhibition of caspase-1 activation, reduced secretion of pro-inflammatory cytokines IL-1β and IL-18, and prevention of pyroptotic cell death. medchemexpress.comfrontiersin.org However, the long-term cellular effects and the impact on less-explored signaling pathways remain largely unknown.

Key unanswered questions for future research include:

Chronic Inhibition Effects: Both NLRP3 and AIM2 play roles in host defense against pathogens and in maintaining tissue homeostasis, such as in the gut. nih.govpreprints.org Long-term pharmacological inhibition with this compound could potentially impair protective immune responses or alter the gut microbiome, aspects that require thorough investigation.

Impact on Inflammasome-Independent Functions: As noted, NLRP3 possesses functions outside of the inflammasome, including the transcriptional regulation of T H2 cell differentiation. mdpi.comfrontiersin.org It is crucial to investigate whether this compound influences these nuclear activities, which could lead to unforeseen long-term effects on adaptive immunity.

Crosstalk and Compensatory Mechanisms: The innate immune system has significant redundancy. Future studies should explore whether chronic inhibition of NLRP3 and AIM2 leads to the upregulation of other pattern recognition receptors or compensatory inflammatory pathways. There is evidence of a regulatory relationship where the absence of one inflammasome can enhance the activity of another, a phenomenon that warrants further study in the context of this dual inhibitor. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.